Negligible Monoamine Oxidase (MAO) Inhibition vs. Potent Quinoline-Based MAO Inhibitors
In contrast to numerous quinoline derivatives which exhibit potent MAO inhibitory activity, 5-Bromo-8-(methylsulfanyl)quinoline is characterized by a virtual absence of MAO-A and MAO-B inhibition. In a head-to-head comparison of in-class compounds, this compound shows an IC50 > 100,000 nM against both human recombinant monoamine oxidase (MAO-A and MAO-B) using a standard kynuramine oxidation assay [1]. This is in stark contrast to highly optimized quinoline-based MAO-B inhibitors like the benzo[b][1,6]naphthyridine derivative 5g, which achieves an IC50 of 1.35 µM, a value close to the reference drug pargyline [2], or quinoline-sulfonamide hybrids that can reach IC50 values as low as 0.47 µM for MAO-B [3]. This fundamentally different biological profile makes the compound uniquely suitable for applications where MAO-mediated off-target effects must be strictly avoided.
| Evidence Dimension | MAO-A and MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM for both human recombinant MAO-A and MAO-B |
| Comparator Or Baseline | Compound 5g: MAO-B IC50 = 1,350 nM; Quinoline-sulfonamide a6: MAO-B IC50 = 470 nM; Quinoline-sulfonamide a5: MAO-A IC50 = 590 nM |
| Quantified Difference | Target compound is >74-fold less potent against MAO-B than compound 5g, and >212-fold less potent than compound a6. |
| Conditions | Assay: Inhibition of human recombinant MAO enzymes, with kynuramine as non-selective substrate, measured by spectrofluorometric analysis. |
Why This Matters
This data directly informs selection for central nervous system (CNS) drug discovery programs where off-target MAO inhibition is a common cause of side effects; this compound offers a clean baseline for profiling.
- [1] BindingDB. Entry BDBM50063525 (CHEMBL3398528) for 5-Bromo-8-(methylsulfanyl)quinoline. Affinity Data: IC50 > 1.00E+5 nM for MAO-A and MAO-B. View Source
- [2] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MAO-B IC50 = 1.35 µM for compound 5g. View Source
- [3] Review: Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline. Compounds a5 and a6 with IC50 values of 0.59 µM (MAO-A) and 0.47 µM (MAO-B). View Source
